molecular formula C7H12BrN3 B14081291 7-Bromo-1,3,5-triazaadamantane

7-Bromo-1,3,5-triazaadamantane

Cat. No.: B14081291
M. Wt: 218.09 g/mol
InChI Key: IWQVGJZLOQOAKZ-UHFFFAOYSA-N
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Description

7-Bromo-1,3,5-triazaadamantane is a derivative of 1,3,5-triazaadamantane, a nitrogen-containing analog of adamantane. This compound is part of the azaadamantane family, which is known for its unique chemical and physical properties due to the substitution of nitrogen atoms for carbon atoms. This substitution results in higher solubility in water and different interactions with biological targets compared to their adamantane counterparts .

Preparation Methods

The synthesis of 7-Bromo-1,3,5-triazaadamantane typically involves the reduction of 7-nitro-1,3,5-triazaadamantane. This reduction can be achieved using hydrazine hydrate in the presence of Raney nickel, which yields 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane. Subsequent substitutive deamination of these intermediates with reagents like sodium nitrite and hydrobromic acid produces this compound .

Mechanism of Action

The mechanism of action of 7-Bromo-1,3,5-triazaadamantane involves its interaction with specific molecular targets and pathways. For example, derivatives of 1,3,5-triazaadamantane, including this compound, have been shown to inhibit the replication of various viruses by targeting viral replication mechanisms . The exact molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to interfere with viral replication highlights its potential as an antiviral agent.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

7-bromo-1,3,5-triazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H12BrN3/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6H2

InChI Key

IWQVGJZLOQOAKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)Br

Origin of Product

United States

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